2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a pyrrole ring substituted with an amino group, a fluorophenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable ketone to form an intermediate, which is then subjected to cyclization and cyanation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-(4-FLUOROPHENYL)ETHANONE: Shares the fluorophenyl group but differs in the rest of the structure.
N-(5-(4-FLUOROPHENYL)THIAZOL-2-YL)-3-(FURAN-2-YL)PROPANAMIDE: Contains a fluorophenyl group and a thiazole ring, showing some structural similarities.
Uniqueness
What sets 2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE apart is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C11H8FN3O |
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Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-amino-1-(4-fluorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-10(16)5-7(6-13)11(15)14/h1-4H,5,14H2 |
InChI Key |
PQDZIGMWAOVMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N(C1=O)C2=CC=C(C=C2)F)N)C#N |
Origin of Product |
United States |
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